2-Chloro-5-iodo-1,3-dimethylbenzene
Description
Properties
IUPAC Name |
2-chloro-5-iodo-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCHWBSVSMUZNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 5 Iodo 1,3 Dimethylbenzene
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of 2-chloro-5-iodo-1,3-dimethylbenzene involves disconnecting the carbon-halogen bonds to identify potential precursors. The primary challenge lies in achieving the desired 2,5-disubstitution pattern on the m-xylene (B151644) core, considering the directing effects of the methyl groups.
Strategies for Regioselective Halogenation of Xylene Derivatives
The two methyl groups in m-xylene are ortho, para-directing. This means that electrophilic substitution reactions will preferentially occur at the 2-, 4-, and 6-positions. The 5-position is sterically hindered and electronically deactivated by both methyl groups, making direct substitution at this position challenging. Therefore, regioselective halogenation is crucial.
Strategies to control the position of halogenation include:
Choice of Halogenating Agent and Catalyst: Different halogenating agents and Lewis acid catalysts can influence the regioselectivity of the reaction. For instance, the use of specific catalysts can favor the formation of one isomer over another.
Blocking Groups: Introducing a temporary blocking group can direct the halogenation to the desired position. This group is then removed in a subsequent step.
Reaction Conditions: Temperature and solvent can also play a role in the isomeric distribution of the products.
Precursors and Starting Materials for Sequential Chlorination and Iodination
Based on the directing effects of the substituents, two primary sequential halogenation routes are plausible:
Chlorination followed by Iodination: This approach would start with the chlorination of m-xylene to form 2-chloro-1,3-dimethylbenzene (B1203680). The subsequent iodination would then need to be directed to the 5-position. The chloro and methyl groups are all ortho, para-directing. The 4- and 6-positions are activated by both a methyl group and the chloro group, while the 5-position is activated by one methyl group and deactivated by the chloro group's inductive effect. This makes direct iodination at the 5-position challenging.
Iodination followed by Chlorination: This route begins with the iodination of m-xylene to produce an iodo-m-xylene intermediate. The primary product of the direct iodination of m-xylene is 4-iodo-1,3-dimethylbenzene. prepchem.combiosynth.com The subsequent chlorination of this intermediate would then need to occur at the 2-position. The iodo group is an ortho, para-director, and the methyl groups are also ortho, para-directing. Therefore, the 2- and 6-positions are activated, making this a more promising route.
A key precursor for the second, more viable route is 4-iodo-1,3-dimethylbenzene . chemicalbook.comnih.gov
Direct Halogenation Routes
Direct halogenation involves the introduction of chlorine and iodine atoms directly onto the m-xylene ring.
Electrophilic Aromatic Halogenation Approaches
Electrophilic aromatic halogenation is a common method for introducing halogen atoms to an aromatic ring.
Chlorination of m-Xylene: The direct chlorination of m-xylene in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or antimony trisulfide (Sb₂S₃), typically yields a mixture of isomers. google.com The primary products are 4-chloro-1,3-dimethylbenzene and 2-chloro-1,3-dimethylbenzene. google.com The ratio of these isomers can be influenced by the catalyst and reaction conditions. For example, using iron(III) chloride at low temperatures can produce a mixture containing approximately 75% 4-chloro-m-xylene and 25% 2-chloro-m-xylene. google.com The use of a thianthrene-based co-catalyst with a Lewis acid can significantly favor the formation of 4-chloro-m-xylene. google.com
Iodination of 2-chloro-1,3-dimethylbenzene: The direct iodination of 2-chloro-1,3-dimethylbenzene would be required to form the final product from this intermediate. However, as previously discussed, the directing effects of the existing substituents make selective iodination at the 5-position difficult.
Chlorination of 4-iodo-1,3-dimethylbenzene: This is the more regiochemically favored approach. The iodination of m-xylene can be achieved using iodine and an oxidizing agent, such as nitric acid, to produce 4-iodo-1,3-dimethylbenzene. prepchem.com The subsequent chlorination of 4-iodo-1,3-dimethylbenzene would be directed by the iodo and methyl groups to the 2- and 6-positions. Since these positions are equivalent, this step should selectively yield this compound.
Table 1: Comparison of Direct Halogenation Routes
| Starting Material | Halogenation Step 1 | Intermediate | Halogenation Step 2 | Final Product | Feasibility |
|---|---|---|---|---|---|
| m-Xylene | Chlorination | 2-Chloro-1,3-dimethylbenzene | Iodination | This compound | Low |
| m-Xylene | Iodination | 4-Iodo-1,3-dimethylbenzene | Chlorination | This compound | High |
Radical Halogenation Pathways
Radical halogenation is generally not a suitable method for the direct synthesis of specific aryl halide isomers like this compound. This is because radical reactions on aromatic rings with alkyl side chains, under typical conditions (e.g., UV light), preferentially lead to halogenation of the alkyl side chains rather than the aromatic ring. While certain conditions can promote radical aromatic substitution, controlling the regioselectivity for polysubstituted benzenes is extremely challenging and often results in complex mixtures of products. For instance, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene (B1360320) with N-bromosuccinimide (NBS) can proceed via a radical pathway, but the product distribution is highly dependent on the reaction conditions. researchgate.net
Indirect Synthesis through Functional Group Interconversion
Indirect methods provide alternative routes to this compound by introducing the halogen substituents through the transformation of other functional groups. A common and powerful strategy for the regioselective synthesis of halogenated aromatic compounds is the Sandmeyer reaction.
This approach would involve the following general steps:
Nitration: Introduction of a nitro group onto the m-xylene ring.
Reduction: Conversion of the nitro group to an amino group.
Diazotization: Transformation of the amino group into a diazonium salt.
Sandmeyer Reaction: Displacement of the diazonium group with a halogen (either chlorine or iodine).
To synthesize this compound, a di-functionalized intermediate would be required. For example, starting with an amino-iodo-m-xylene or a chloro-amino-m-xylene.
A plausible synthetic sequence could be:
Start with a suitable amino-m-xylene derivative.
Perform a regioselective halogenation (either chlorination or iodination).
Introduce the second halogen via a Sandmeyer reaction. For instance, starting with 2-amino-5-iodo-1,3-dimethylbenzene, a Sandmeyer reaction with a chloride source would yield the target molecule.
This method offers excellent control over the regiochemistry, as the position of the amino group dictates the final position of the introduced halogen. The synthesis of 2-chloro-5-iodobenzoic acid has been reported using a similar strategy starting from methyl anthranilate, involving iodination followed by a Sandmeyer reaction for chlorination. google.com This highlights the utility of functional group interconversion in achieving specific substitution patterns on a benzene (B151609) ring.
Sandmeyer Reactions and Diazotization Strategies
The Sandmeyer reaction is a versatile and widely used method for the introduction of a variety of functional groups, including halogens, onto an aromatic ring via the diazotization of a primary aromatic amine. nih.govorganic-chemistry.org This strategy is a powerful tool as it allows for substitution patterns that may not be accessible through direct electrophilic substitution. organic-chemistry.org
The synthesis of this compound via a Sandmeyer approach would logically commence from 4-chloro-2,6-dimethylaniline (B43096). The synthesis of this aniline (B41778) precursor can be achieved through the direct chlorination of 2,6-dimethylaniline. google.com The aniline is first converted to its corresponding diazonium salt by treatment with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid. nih.gov The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the desired this compound. nih.gov A key advantage of the iodination step in the Sandmeyer reaction is that it often does not require a copper catalyst, unlike the corresponding chlorination or bromination reactions. organic-chemistry.org
A general reaction scheme is presented below:
Scheme 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 4-chloro-2,6-dimethylaniline. Step 2: Iodination with potassium iodide.
Research on the synthesis of related iodo-substituted dialkylanilines has demonstrated the feasibility of this approach. For instance, the iodination of 2,6-dialkylanilines has been shown to proceed in high yields. researchgate.net Furthermore, a method for the synthesis of aryl iodides from arylhydrazines and iodine proceeds through the in-situ formation of an arenediazonium salt, highlighting the robustness of this intermediate in aromatic iodination. nih.gov
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 4-chloro-2,6-dimethylaniline | 1. NaNO₂, H₂SO₄2. KI | This compound | Not specified | General Method nih.gov |
| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Iodo-3,5-dimethoxybenzene | 75% | nih.gov |
| 2,6-Dimethylaniline | I₂, NaHCO₃ | 4-Iodo-2,6-dimethylaniline | Near quantitative | researchgate.net |
Interactive Data Table: Sandmeyer Reaction and Related Iodinations
Click to view data
| Starting Material | Reagents | Product | Reported Yield | Reference |
| 4-chloro-2,6-dimethylaniline | 1. NaNO₂, H₂SO₄2. KI | This compound | Not specified | General Method nih.gov |
| 3,5-Dimethoxyaniline | 1. NaNO₂, H₂SO₄2. KI | 1-Iodo-3,5-dimethoxybenzene | 75% | nih.gov |
| 2,6-Dimethylaniline | I₂, NaHCO₃ | 4-Iodo-2,6-dimethylaniline | Near quantitative | researchgate.net |
| Arylhydrazine hydrochlorides | I₂, DMSO | Aryl iodides | Good to excellent | nih.gov |
Halogen Exchange Reactions (e.g., Finkelstein-type Transformations)
The Finkelstein reaction, traditionally known for the conversion of alkyl halides, can be adapted for aromatic systems, providing a route to aryl iodides from other aryl halides. This transformation, often referred to as the aromatic Finkelstein reaction, typically involves the treatment of an aryl bromide or chloride with an iodide salt, often in the presence of a catalyst. mdma.chorganic-chemistry.orgnih.gov
For the synthesis of this compound, a plausible precursor for a halogen exchange reaction would be 2,5-dichloro-1,3-dimethylbenzene (B3032988). The challenge lies in the lower reactivity of aryl chlorides compared to aryl bromides in this transformation. However, the development of copper-catalyzed systems has significantly expanded the scope of the aromatic Finkelstein reaction to include less reactive aryl chlorides. mdma.chorganic-chemistry.orgnih.gov
A copper(I) iodide catalyst, often in conjunction with a diamine ligand, has been shown to be effective in promoting the halogen exchange between aryl bromides and sodium iodide. mdma.chorganic-chemistry.orgnih.gov The reaction is an equilibrium process, and the choice of solvent and the solubility of the resulting sodium halide salt can influence the reaction outcome. mdma.ch Dioxane has been reported as an effective solvent, where the precipitation of sodium chloride would drive the equilibrium towards the formation of the desired aryl iodide. mdma.ch
Scheme 2: Synthesis of this compound via Aromatic Finkelstein Reaction

Reaction conditions typically involve a copper(I) catalyst, a ligand, and an iodide salt in a suitable solvent.
Research has demonstrated the successful copper-catalyzed conversion of various aryl bromides to aryl iodides with high efficiency. organic-chemistry.orgnih.gov For instance, the use of CuI with a diamine ligand in dioxane at elevated temperatures has been shown to be a mild and general method. nih.gov A low-cost ligand such as diethylenetriamine (B155796) has also been shown to promote the iodination of bromo-substrates under mild, non-inert atmosphere conditions. rsc.org
| Starting Material | Catalyst System | Iodide Source | Product | Comments | Reference |
| 2,5-Dichloro-1,3-dimethylbenzene | CuI / Diamine ligand | NaI | This compound | Plausible based on general methods | mdma.chorganic-chemistry.orgnih.gov |
| Aryl Bromides | 5 mol% CuI / 10 mol% 1,2- or 1,3-diamine ligand | NaI | Aryl Iodides | General and mild method | nih.gov |
| Bromo-substrates | Cu(I) or Cu(II) / Diethylenetriamine | Not specified | Iodo-substrates | Efficient and low-cost ligand | rsc.org |
Interactive Data Table: Aromatic Finkelstein Reaction Conditions
Click to view data
| Starting Material | Catalyst System | Iodide Source | Product | Comments | Reference |
| 2,5-Dichloro-1,3-dimethylbenzene | CuI / Diamine ligand | NaI | This compound | Plausible based on general methods | mdma.chorganic-chemistry.orgnih.gov |
| Aryl Bromides | 5 mol% CuI / 10 mol% 1,2- or 1,3-diamine ligand | NaI | Aryl Iodides | General and mild method | nih.gov |
| Bromo-substrates | Cu(I) or Cu(II) / Diethylenetriamine | Not specified | Iodo-substrates | Efficient and low-cost ligand | rsc.org |
Directed Ortho Metalation (DoM)-Mediated Synthesis
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing group on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) at an adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as iodine, to introduce a substituent with high regioselectivity.
For the synthesis of this compound, the starting material would be 1-chloro-3,5-dimethylbenzene. The chloro substituent can act as a directing group, although it is considered a weaker directing group compared to others like amides or ethers. The deprotonation would occur at the position ortho to the chlorine atom, which is also flanked by the two methyl groups. Subsequent quenching with an iodine source, such as molecular iodine (I₂), would yield the target compound.
Scheme 3: Synthesis of this compound via Directed Ortho Metalation

Step 1: Deprotonation with a strong base (e.g., n-BuLi). Step 2: Quenching with an electrophilic iodine source (e.g., I₂).
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be approached with these principles in mind, focusing on aspects such as solvent choice, catalytic efficiency, and atom economy.
Solvent-Free or Low-Solvent Methodologies
A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often flammable, toxic, and contribute to environmental pollution. Research into solvent-free reaction conditions for iodination has shown promising results. For example, the iodination of aromatic compounds has been achieved using elemental iodine in the presence of an oxidizing agent under solvent-free conditions.
One such system involves the use of iodine and a solid oxidant, the urea-hydrogen peroxide (UHP) adduct, for the iodination of activated aromatic compounds without a solvent. This method has been shown to be efficient for the iodination of various aromatic rings.
| Substrate | Reagents | Conditions | Product | Reference |
| Activated Aromatic Compounds | I₂ / Urea-H₂O₂ | Solvent-free | Iodo-aromatics | Not specified |
| 1,3-Dimethoxybenzene | I₂ / Urea-H₂O₂ | Solvent-free | 1-Iodo-2,4-dimethoxybenzene | Not specified |
Interactive Data Table: Solvent-Free Iodination
Click to view data
| Substrate | Reagents | Conditions | Product | Reference |
| Activated Aromatic Compounds | I₂ / Urea-H₂O₂ | Solvent-free | Iodo-aromatics | Not specified |
| 1,3-Dimethoxybenzene | I₂ / Urea-H₂O₂ | Solvent-free | 1-Iodo-2,4-dimethoxybenzene | Not specified |
While direct application to 1-chloro-3,5-dimethylbenzene would need to be investigated, these solvent-free approaches offer a greener alternative to traditional solvent-based halogenations.
Catalytic Approaches for Enhanced Efficiency
The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction rates, allow for milder reaction conditions, and improve selectivity, thereby reducing energy consumption and waste generation. acs.org In the context of synthesizing this compound, catalytic methods are particularly relevant for the halogen exchange and direct iodination routes.
As discussed in section 2.3.2, the aromatic Finkelstein reaction is often catalyzed by copper salts. mdma.chorganic-chemistry.orgnih.gov The development of more active and robust catalyst systems, such as those employing specific ligands, allows for lower catalyst loadings and milder reaction conditions, enhancing the greenness of the process. rsc.org For direct iodination, various catalytic systems have been explored to activate the iodine source and improve the efficiency and regioselectivity of the reaction.
| Reaction Type | Catalyst | Advantages | Reference |
| Aromatic Finkelstein | CuI / Diamine ligand | Mild conditions, high conversion | organic-chemistry.orgnih.gov |
| Aromatic Finkelstein | Cu(I) or Cu(II) / Diethylenetriamine | Low-cost ligand, air-stable | rsc.org |
| Thiolation of Bromoalkynes | Rhodamine B (photocatalyst) | Visible light, metal-free | acs.org |
| C(sp²)−H Borylation | Iridium–Lewis Acid Bifunctional Catalyst | High regio- and enantioselectivity | acs.org |
Interactive Data Table: Catalytic Approaches in Halogenation and Related Reactions
Click to view data
| Reaction Type | Catalyst | Advantages | Reference |
| Aromatic Finkelstein | CuI / Diamine ligand | Mild conditions, high conversion | organic-chemistry.orgnih.gov |
| Aromatic Finkelstein | Cu(I) or Cu(II) / Diethylenetriamine | Low-cost ligand, air-stable | rsc.org |
| Thiolation of Bromoalkynes | Rhodamine B (photocatalyst) | Visible light, metal-free | acs.org |
| C(sp²)−H Borylation | Iridium–Lewis Acid Bifunctional Catalyst | High regio- and enantioselectivity | acs.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.
When comparing the synthetic routes to this compound, the atom economy of each pathway should be considered.
Aromatic Finkelstein Reaction: In an ideal halogen exchange reaction where the starting material is 2,5-dichloro-1,3-dimethylbenzene, the atom economy can be quite high, as the main byproduct is sodium chloride.
Directed Ortho Metalation: This method can also have a high atom economy, as the main byproduct from the metalation step is an alkane (from the organolithium reagent), and the iodination step incorporates the iodine atom directly.
Waste minimization strategies also involve the use of recyclable catalysts and solvents, as well as the design of one-pot reactions to reduce the number of workup and purification steps, which in turn minimizes solvent usage and potential product loss. The development of metal- and base-free methods, such as the synthesis of aryl iodides from arylhydrazines and iodine, further contributes to waste reduction by simplifying the reaction mixture and avoiding the disposal of metal-containing waste. nih.gov
Reactivity and Reaction Pathways of 2 Chloro 5 Iodo 1,3 Dimethylbenzene
Cross-Coupling Reactions Involving Carbon-Halogen Bonds
Cross-coupling reactions are a class of chemical reactions in which two fragments are joined together with the aid of a metal catalyst, most commonly palladium. organic-chemistry.orgwikipedia.orgwikipedia.org For a substrate like 2-Chloro-5-iodo-1,3-dimethylbenzene, the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds are the reactive sites for these transformations.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organoboron compound and an organic halide. organic-chemistry.org In the case of this compound, it would be expected to react with an aryl or vinyl boronic acid (or its ester derivatives) to form a biaryl or vinyl-substituted dimethylbenzene, respectively.
The general reactivity trend for aryl halides in the Suzuki-Miyaura coupling is I > Br > OTf > Cl. organic-chemistry.org This suggests that the C-I bond of this compound would react selectively over the C-Cl bond. This allows for a stepwise functionalization, where an aryl or vinyl group is first introduced at the 5-position. The remaining chloro substituent can then be subjected to a second coupling reaction under more forcing conditions if desired.
Table 1: Generalized Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst/Ligand System (Typical) | Base (Typical) | Product Type |
| This compound | Arylboronic acid | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Na₂CO₃, K₃PO₄ | 2-Chloro-5-aryl-1,3-dimethylbenzene |
| This compound | Vinylboronic acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 2-Chloro-5-vinyl-1,3-dimethylbenzene |
This table represents a generalized scheme based on established Suzuki-Miyaura reaction principles. Specific conditions would require experimental optimization.
Sonogashira Coupling and Alkyne Functionalization
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a process pivotal for the synthesis of conjugated enynes and arylalkynes. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction exhibits a high degree of selectivity for more reactive halogens. The reactivity order is I > Br >> Cl. wikipedia.org Consequently, this compound would be expected to undergo selective alkynylation at the C-I bond. This allows for the synthesis of 2-chloro-5-alkynyl-1,3-dimethylbenzene derivatives, which can be valuable intermediates for pharmaceuticals and materials science. wikipedia.org
Table 2: Generalized Sonogashira Coupling of this compound
| Reactant 1 | Reactant 2 (Terminal Alkyne) | Catalyst System (Typical) | Base (Typical) | Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine, Diisopropylamine | 2-Chloro-1,3-dimethyl-5-(phenylethynyl)benzene |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | 2-Chloro-1,3-dimethyl-5-((trimethylsilyl)ethynyl)benzene |
This table illustrates a generalized reaction. Specific conditions would need to be determined empirically.
Stille and Negishi Coupling for C-C Bond Formation
The Stille and Negishi couplings are powerful methods for forming C-C bonds, utilizing organotin and organozinc reagents, respectively.
The Stille reaction couples an organic halide with an organostannane compound, catalyzed by palladium. wikipedia.org The reaction is known for its tolerance of a wide variety of functional groups. The reactivity of the organic halide follows the general trend I > Br > OTf > Cl, indicating that selective coupling at the iodine-bearing position of this compound is highly feasible.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It is a versatile reaction that allows for the coupling of sp³, sp², and sp hybridized carbon atoms. The reactivity of the halide in Negishi couplings also generally follows the order I > Br > Cl, allowing for chemoselective functionalization of the C-I bond in this compound. A related reaction involving the Negishi cross-coupling of 2-chloro-5-iodo-6,7-dimethoxyquinazolin-4-amine has been reported, demonstrating the principle of selective reaction at the iodo-position in a complex molecule. researchgate.net
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool for the synthesis of arylamines. wikipedia.org The choice of ligand is crucial in this reaction, with various generations of phosphine-based ligands developed to improve scope and efficiency. libretexts.org
In the context of dihalogenated substrates, the Buchwald-Hartwig amination also displays selectivity. While the general reactivity trend of Ar-I > Ar-Br > Ar-Cl often holds, the reaction can be sensitive to the specific ligand and base used. wuxiapptec.com Studies on substrates like 2-chloro-3-iodopyridine (B15675) and 2-chloro-5-iodopyridine (B1352245) have shown that selective amination at the iodine position is achievable with high yields. nih.gov This is accomplished by using a suitable palladium-ligand complex, such as one with BINAP, and a base like cesium carbonate. nih.gov This precedent strongly suggests that this compound can be selectively aminated at the 5-position.
Table 3: Generalized Buchwald-Hartwig Amination of this compound
| Reactant 1 | Amine | Catalyst/Ligand System (Typical) | Base (Typical) | Product |
| This compound | Aniline (B41778) | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | N-(4-Chloro-3,5-dimethylphenyl)aniline |
| This compound | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | 4-(4-Chloro-3,5-dimethylphenyl)morpholine |
This table provides a generalized representation. Actual reaction conditions may vary.
Kumada Coupling and Related Organometallic Transformations
The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.org This reaction is effective for creating C-C bonds, particularly for the synthesis of unsymmetrical biaryls. organic-chemistry.org
The reactivity of organic halides in Kumada couplings generally follows the order I > Br > Cl. This predictable selectivity makes this compound a suitable substrate for a regioselective Kumada coupling, where the Grignard reagent would preferentially react at the C-I bond.
Selective Reactivity of Chloro vs. Iodo Substituents in Cross-Coupling
The differential reactivity between the carbon-iodine and carbon-chlorine bonds in this compound is a central theme in its application in cross-coupling chemistry. This selectivity is primarily governed by the difference in bond dissociation energies (C-Cl > C-I) and the kinetics of the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.
The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step. The lower bond energy of the C-I bond compared to the C-Cl bond means that the C-I bond is more readily cleaved by the palladium catalyst. This results in a significantly faster rate of reaction at the iodo-substituted position.
This inherent reactivity difference allows for a powerful synthetic strategy:
Selective Monofunctionalization: By carefully controlling the reaction conditions (e.g., temperature, reaction time, and catalyst system), one can achieve highly selective coupling at the C-I position while leaving the C-Cl bond intact. This has been demonstrated in analogous systems like dihalopyridines. nih.gov
Sequential Difunctionalization: The product of the initial selective coupling, which retains the chloro substituent, can then be used in a second, different cross-coupling reaction. This second step typically requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the more robust C-Cl bond. This stepwise approach allows for the introduction of two different functional groups onto the aromatic ring in a controlled and predictable manner.
This chemoselectivity makes this compound a versatile building block for the synthesis of complex, polysubstituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com This reaction is generally difficult for simple aryl halides because the electron-rich aromatic ring repels incoming nucleophiles. masterorganicchemistry.com
The most common SNAr mechanism is the addition-elimination pathway, which is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.com
The substrate this compound lacks strong electron-withdrawing groups. Instead, it possesses two electron-donating methyl groups, which destabilize the negative charge of the Meisenheimer complex. Therefore, the addition-elimination SNAr pathway is highly disfavored for this compound under typical conditions. For a reaction to occur, it would necessitate the use of very strong nucleophiles under forcing conditions, such as high temperatures. libretexts.org
In the absence of electron-withdrawing groups, aryl halides can undergo nucleophilic substitution with exceptionally strong bases, such as sodium amide (NaNH₂) in liquid ammonia. libretexts.org This reaction proceeds through a different pathway known as the elimination-addition mechanism, which involves a highly reactive benzyne (B1209423) intermediate. libretexts.orgkhanacademy.org
The mechanism involves two steps:
Elimination: The strong base abstracts a proton from the position ortho to a halogen leaving group. This is followed by the elimination of the halide ion to form a strained triple bond in the aromatic ring, creating the benzyne intermediate. wikipedia.orglibretexts.org
Addition: A nucleophile (which can be the base itself or another species present) then attacks one of the two carbons of the benzyne triple bond, followed by protonation to yield the final product. khanacademy.orgyoutube.com
For this compound, there are two different halogens and multiple potential sites for deprotonation, leading to several possible benzyne intermediates. The most likely pathways would involve the deprotonation of a proton at C4 or C6. Given that iodide is a better leaving group than chloride, elimination of hydrogen iodide (HI) is generally more facile than elimination of hydrogen chloride (HCl). princeton.edu Therefore, the formation of a benzyne by eliminating HI is the more probable route. Attack of a nucleophile, such as the amide ion (NH₂⁻), on the benzyne intermediate would lead to a mixture of isomeric products. pearson.com For example, reaction of p-chlorotoluene with a strong base gives a mixture of meta- and para-cresol products, demonstrating the non-specific nature of the nucleophilic addition to the benzyne intermediate. libretexts.org
Other Significant Transformation Pathways
Homolytic Aromatic Substitution (HAS)No literature could be found describing homolytic aromatic substitution reactions performed on this compound.
Due to this lack of specific data, the creation of an article that adheres to the user's strict requirements for content and scientific accuracy is not feasible at this time.
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 5 Iodo 1,3 Dimethylbenzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopyacs.orgdocbrown.info
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-Chloro-5-iodo-1,3-dimethylbenzene, both ¹H and ¹³C NMR spectra offer critical data regarding the chemical environment of each proton and carbon atom.
In ¹H NMR, the aromatic region is of particular interest. The two aromatic protons are chemically non-equivalent and appear as distinct signals. The proton situated between the iodine and a methyl group is expected to resonate at a different chemical shift than the proton between the chlorine and a methyl group. The two methyl groups are also non-equivalent and will produce separate singlet signals, with their integration values corresponding to three protons each.
In ¹³C NMR spectroscopy, all eight carbon atoms in the molecule are unique, leading to eight distinct signals. The chemical shifts of the aromatic carbons are influenced by the attached substituents (chloro, iodo, and methyl groups). The carbon atoms bonded directly to the halogens (C-Cl and C-I) will have their resonances significantly shifted. The quaternary carbons bonded to the methyl groups and the methyl carbons themselves will also have characteristic chemical shifts. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H (between Cl and CH₃) | 7.0 - 7.3 | 128.0 - 132.0 |
| Aromatic C-H (between I and CH₃) | 7.4 - 7.7 | 135.0 - 140.0 |
| Methyl (-CH₃) | 2.3 - 2.5 | 20.0 - 24.0 |
| Quaternary C-Cl | --- | 133.0 - 137.0 |
| Quaternary C-I | --- | 95.0 - 100.0 |
| Quaternary C-CH₃ | --- | 138.0 - 142.0 |
To definitively assign the signals observed in 1D NMR and confirm the connectivity of the atoms, multi-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For this compound, a COSY spectrum would show a cross-peak connecting the two aromatic protons, confirming their spatial proximity (typically a four-bond coupling in meta-substituted benzenes). No correlations would be expected for the singlet methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting the signal of each aromatic proton to its directly attached carbon atom. It would also correlate the proton signals of the two methyl groups to their respective carbon signals, allowing for unambiguous assignment of the protonated carbons.
NOESY is an NMR technique that detects spatial proximity between nuclei through the Nuclear Overhauser Effect, regardless of whether they are connected through bonds. For a relatively rigid molecule like this compound, NOESY can confirm the substitution pattern by showing correlations between protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the protons of one methyl group and the adjacent aromatic proton. Similarly, the other methyl group's protons would show a correlation to its neighboring aromatic proton, providing definitive evidence for the 1,3-dimethyl arrangement and the relative positions of the aromatic protons.
High-Resolution Mass Spectrometry (HRMS)acs.org
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. For this compound (C₈H₈ClI), the expected exact mass can be calculated with high precision, which is a key confirmation of the compound's identity.
In Electron Impact (EI) mass spectrometry, the molecular ion ([M]⁺˙) undergoes fragmentation, creating a unique pattern that serves as a molecular fingerprint.
Isotope Pattern: A key feature in the mass spectrum of this compound is the isotopic signature of chlorine and iodine. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu This results in a characteristic M and M+2 peak pattern for any chlorine-containing fragment. Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak will show a distinct signal at the calculated mass (M) and a smaller signal at M+2, confirming the presence of one chlorine atom.
Fragmentation Pathways: The fragmentation is often initiated by the loss of the substituents. Common fragmentation pathways for halogenated aromatic compounds include:
Loss of a methyl radical (•CH₃): This is a very common fragmentation for xylenes (B1142099) and their derivatives, leading to a stable benzylic-type cation. docbrown.info This would result in a fragment ion [M - 15]⁺.
Loss of a halogen atom: The C-I bond is weaker than the C-Cl bond and is more likely to break first. Loss of an iodine radical (•I) would produce a significant peak at [M - 127]⁺. Loss of a chlorine radical (•Cl) would lead to a peak at [M - 35/37]⁺. miamioh.edunih.gov
Loss of HX: Elimination of hydrogen halides, such as HCl or HI, can also occur.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (mass/charge) | Identity of Fragment | Fragmentation Pathway |
| 280/282 | [C₈H₈ClI]⁺˙ | Molecular Ion ([M]⁺˙) |
| 265/267 | [C₇H₅ClI]⁺˙ | Loss of •CH₃ |
| 153/155 | [C₈H₈Cl]⁺ | Loss of •I |
| 118 | [C₈H₇]⁺ | Loss of •I and •Cl |
Tandem Mass Spectrometry (MS/MS) is a powerful technique for gaining further structural information by isolating a specific fragment ion and inducing further fragmentation. nih.gov If a derivative of this compound were synthesized, MS/MS could be used to characterize it. For example, a specific fragment ion from the initial mass spectrum could be selected. This ion would then be subjected to collision-induced dissociation (CID), causing it to break apart into smaller, secondary fragment ions. Analyzing these secondary fragments can help to confirm the structure of the initial selected ion and, by extension, the structure of the parent molecule. This is particularly useful for distinguishing between isomers. nih.gov
Vibrational Spectroscopy: FT-IR and Raman Studiescore.ac.ukorientjchem.org
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites its vibrational modes.
Raman Spectroscopy: This method involves scattering of monochromatic light (from a laser) and provides information on vibrational modes that cause a change in the polarizability of the molecule.
For this compound, the spectra would be characterized by several key regions:
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups will be observed in the 2850-3000 cm⁻¹ range. Out-of-plane C-H bending vibrations (800-900 cm⁻¹) are highly characteristic of the substitution pattern on the benzene (B151609) ring. core.ac.uk
C=C Vibrations: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. orientjchem.org The pattern of these peaks can provide clues about the ring substitution.
C-X Vibrations: The C-Cl stretching vibration is typically found in the 600-800 cm⁻¹ region. The C-I stretching vibration appears at lower frequencies, usually in the 500-600 cm⁻¹ range, due to the heavier mass of the iodine atom. core.ac.uk
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-H Out-of-Plane Bending | 800 - 900 | IR |
| C-Cl Stretch | 600 - 800 | IR, Raman |
| C-I Stretch | 500 - 600 | IR, Raman |
Analysis of Characteristic Functional Group Frequencies
The analysis of characteristic functional group frequencies for this compound would be conducted using infrared (IR) and Raman spectroscopy. These techniques identify the vibrational modes of the molecule, which are specific to the types of bonds and functional groups present.
For this compound, the expected characteristic vibrational frequencies would include:
Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl (CH₃) groups would exhibit symmetric and asymmetric stretching vibrations in the 2975-2870 cm⁻¹ range.
C-C Aromatic Stretching: The benzene ring itself has characteristic stretching vibrations, usually appearing as a series of peaks in the 1625-1400 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would be found in the fingerprint region (below 1500 cm⁻¹). The substitution pattern on the benzene ring influences the position of the strong out-of-plane C-H bending bands.
C-Cl Stretching: The carbon-chlorine bond is expected to produce a strong absorption in the 800-600 cm⁻¹ range.
C-I Stretching: The carbon-iodine bond vibration is found at lower wavenumbers, typically between 600-500 cm⁻¹.
A detailed analysis would require experimental spectra, which are not currently available in public spectral databases like the Spectral Database for Organic Compounds (SDBS). Theoretical calculations, such as those using Density Functional Theory (DFT), could predict these frequencies but would require experimental validation.
Table 1: Predicted Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 |
| Methyl C-H | Stretching | 2975-2870 |
| Aromatic C=C | Stretching | 1625-1400 |
| Methyl C-H | Bending | ~1450 and ~1375 |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
| C-Cl | Stretching | 800-600 |
Elucidation of Molecular Vibrations and Conformations
A complete understanding of the molecular dynamics of this compound involves analyzing all possible molecular vibrations and stable conformations. The molecule has 3N-6 = 3*18-6 = 48 fundamental vibrational modes for a non-linear molecule.
Elucidation of these vibrations would involve:
Computational Modeling: Using quantum chemical methods like DFT or Ab initio calculations to perform a normal coordinate analysis. This would assign specific vibrational modes (stretching, bending, rocking, twisting, and wagging) to the calculated frequencies.
Conformational Analysis: The primary conformational flexibility in this compound relates to the orientation of the two methyl groups. While rotation around the C-C bonds connecting the methyl groups to the ring is generally rapid at room temperature, computational studies could identify the lowest energy (most stable) conformation. For substituted xylenes, the preferred conformation typically involves staggering the methyl C-H bonds relative to the plane of the benzene ring to minimize steric hindrance.
Without specific experimental or computational studies for this compound, a definitive description of its vibrational modes and conformational preferences is not possible.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and how the molecules pack together in a crystal lattice.
Determination of Molecular Geometry and Bond Lengths/Angles
As of now, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD). Therefore, no experimental data on its molecular geometry is available.
A crystallographic study would determine:
The planarity of the benzene ring.
The precise bond lengths of C-C, C-H, C-Cl, and C-I. It is expected that the C-I bond (≈ 2.10 Å) would be significantly longer than the C-Cl bond (≈ 1.74 Å).
The bond angles within the benzene ring and involving the substituents. The internal C-C-C angles at the points of substitution would likely deviate from the ideal 120° of a perfect hexagon due to the steric and electronic effects of the methyl, chloro, and iodo groups.
Table 2: Typical Bond Lengths and Angles for Related Halogenated Aromatic Compounds
| Bond/Angle | Typical Experimental Value |
|---|---|
| C-C (aromatic) | 1.39 Å |
| C-C (aromatic-methyl) | 1.51 Å |
| C-H (aromatic) | 0.95 Å |
| C-H (methyl) | 0.96 Å |
| C-Cl (aromatic) | 1.74 Å |
| C-I (aromatic) | 2.10 Å |
| C-C-C (in ring) | ~120° |
Note: These are generalized values; specific values for the target compound would require experimental determination.
Investigation of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions dictating its crystal packing would be:
Halogen Bonding: The iodine atom, and to a lesser extent the chlorine atom, can act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential (a "σ-hole") on the halogen atom opposite to the C-X covalent bond. This positive region can interact favorably with a nucleophilic region on an adjacent molecule, such as the π-electron cloud of the benzene ring or another halogen atom. I···Cl or I···I contacts would be particularly significant in directing the crystal packing.
Pi-Pi Stacking: The aromatic rings can stack on top of each other, interacting through their π-electron systems. These interactions can be in a face-to-face or, more commonly, an offset (parallel-displaced) arrangement to minimize electrostatic repulsion.
Analysis of the crystal structure of the analogous compound 5-Bromo-2-iodo-1,3-dimethylbenzene has revealed the presence of π-π stacking interactions. A similar packing motif could be anticipated for the chloro-analogue, alongside influential halogen-halogen contacts. However, a definitive analysis requires single-crystal X-ray diffraction data for this compound itself.
Computational and Theoretical Studies on 2 Chloro 5 Iodo 1,3 Dimethylbenzene
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a system.
For a substituted benzene (B151609) like 2-Chloro-5-iodo-1,3-dimethylbenzene, the primary source of flexibility comes from the rotation of the two methyl groups. While the benzene ring itself is rigid, the orientation of these groups can be crucial for its interactions with other molecules.
Conformational analysis using MD simulations or simpler potential energy surface scans can determine the preferred rotational orientations (conformers) of the methyl groups and the energy barriers between them. Studies on ortho-substituted toluenes and other substituted benzenes have shown that steric and electronic interactions between adjacent groups dictate the most stable conformations. researchgate.netrsc.org For this compound, the interactions between the bulky iodine atom, the chlorine atom, and the adjacent methyl groups would be the primary determinants of its conformational preferences. Understanding these preferences is vital for predicting its packing in a crystal or its binding to a biological target.
The behavior of a molecule can change significantly depending on the solvent it is dissolved in. MD simulations are particularly powerful for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and the surrounding solvent molecules.
Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to estimate the influence of a solvent's dielectric continuum on the solute. nih.gov These computational studies can predict how properties like conformational equilibrium, reaction rates, and UV-Vis spectra change in different solvents. ucsb.edunih.govnih.gov For example, the dipole moment of this compound would lead to different solvation energies and potentially different behaviors in polar versus non-polar solvents. utexas.edursc.org Computational studies on related systems have shown that specific interactions like hydrogen bonding between the solute and protic solvents, or strong dipole-dipole interactions with aprotic polar solvents, can be elucidated, providing a molecular-level understanding of solvation. nih.govnih.gov
Prediction of Reactivity and Reaction Mechanisms
Computational chemistry offers powerful tools to forecast the reactivity of this compound and to elucidate the intricate details of its potential chemical transformations. These predictive capabilities are crucial for designing new synthetic routes and understanding the compound's behavior in various chemical environments.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of chemical species. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's ability to act as a nucleophile or an electrophile.
HOMO: The highest occupied molecular orbital is anticipated to be delocalized across the benzene ring, with significant contributions from the p-orbitals of the carbon atoms and the iodine atom, which is more polarizable than chlorine.
LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the antibonding orbitals associated with the carbon-halogen bonds, particularly the C-I bond, making it a potential site for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies higher reactivity.
Transition State Modeling for Reaction Pathway Elucidation
Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. rsc.org Computational modeling allows for the localization and characterization of transition state structures, providing invaluable insights into the feasibility and kinetics of a reaction pathway. rsc.orgdatapdf.com
For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, transition state modeling can reveal the step-by-step process of bond breaking and bond formation. datapdf.com By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism. zenodo.org These calculations often involve complex quantum chemical methods to accurately describe the electronic and geometric changes occurring during the reaction. zenodo.org For instance, modeling could differentiate between an SNAr mechanism, involving a Meisenheimer complex intermediate, and other potential pathways.
| Reaction Type | Potential Intermediates/Transition States | Computational Method |
| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Density Functional Theory (DFT) |
| Suzuki Cross-Coupling | Oxidative Addition Complex | Quantum Mechanics/Molecular Mechanics (QM/MM) |
| Sonogashira Coupling | π-alkyne Complex | Ab initio methods |
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many chemical reactions can yield multiple products, and predicting the preferred outcome (regioselectivity and stereoselectivity) is a significant challenge. Computational studies on this compound can address this by comparing the activation energies of the transition states leading to different products.
Regioselectivity: The two halogen atoms, chlorine and iodine, present different reactivities. The C-I bond is generally weaker and more polarizable than the C-Cl bond, making the iodine-substituted position more susceptible to reactions like cross-coupling. Computational models can quantify this difference by calculating the energy barriers for reactions at both the chloro- and iodo-substituted positions. This allows for a prediction of which site will react preferentially. For instance, in a Suzuki or Sonogashira coupling reaction, calculations would likely show a lower activation energy for the oxidative addition step at the C-I bond compared to the C-Cl bond.
Stereoselectivity: While this compound itself is not chiral, it can participate in reactions that generate chiral products. In such cases, computational modeling can be used to predict the enantiomeric or diastereomeric excess. acs.org This involves modeling the transition states for the formation of different stereoisomers and comparing their relative energies. acs.org The lower energy transition state will correspond to the major stereoisomer formed.
Spectroscopic Property Prediction
Computational chemistry also plays a vital role in predicting the spectroscopic properties of molecules, which is essential for their characterization and identification.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. nih.govbohrium.com Predicting NMR chemical shifts computationally can aid in the assignment of experimental spectra and confirm the structure of a compound. bohrium.com
For this compound, quantum chemical calculations, often using Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts. bohrium.com These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted shifts are then typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. nih.gov
| Nucleus | Predicted Chemical Shift (ppm) - Example |
| ¹H (Aromatic) | 7.0 - 8.0 |
| ¹H (Methyl) | 2.0 - 2.5 |
| ¹³C (Aromatic C-H) | 125 - 140 |
| ¹³C (Aromatic C-Cl) | 130 - 145 |
| ¹³C (Aromatic C-I) | 90 - 105 |
| ¹³C (Aromatic C-CH₃) | 135 - 150 |
| ¹³C (Methyl) | 15 - 25 |
Note: The values in the table are illustrative examples and the actual predicted shifts would depend on the specific computational method and level of theory employed.
Theoretical Vibrational Frequencies and Intensities
For this compound, these calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. The resulting vibrational modes can be visualized to understand the nature of the atomic motions.
Key predicted vibrational frequencies would include:
C-H stretching of the aromatic ring and methyl groups.
C=C stretching within the aromatic ring.
C-Cl stretching .
C-I stretching .
Ring deformation modes .
Applications of 2 Chloro 5 Iodo 1,3 Dimethylbenzene in Advanced Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Organic Molecules
The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 2-Chloro-5-iodo-1,3-dimethylbenzene is the cornerstone of its utility in synthetic organic chemistry. The C-I bond is significantly more reactive, particularly in palladium-catalyzed cross-coupling reactions, enabling chemists to selectively introduce a wide range of substituents at the 5-position while leaving the less reactive chloro group at the 2-position intact for subsequent transformations. This sequential reactivity is a powerful tool for the regioselective construction of highly substituted aromatic systems.
Building Block for Polyaromatic Systems
Polyaromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with significant interest due to their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of complex, well-defined polyaromatic systems often relies on the stepwise assembly of aromatic units through cross-coupling reactions.
This compound serves as an excellent starting material in this context. The iodo group can readily participate in reactions like the Suzuki or Sonogashira coupling to introduce aryl or alkynyl groups. The resulting chlorinated biaryl or aryl-alkyne intermediate can then undergo a second coupling reaction at the chloro-position, allowing for the controlled and directional growth of the polyaromatic framework. This stepwise approach is crucial for creating non-symmetric and highly functionalized polyaromatic structures that are difficult to access through other methods.
| Reaction Type | Reactant | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | Biaryl derivative |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst + Cu(I) cocatalyst + Base | Aryl-alkyne derivative |
This table illustrates the common cross-coupling reactions where this compound can be selectively functionalized at the iodo-position.
Intermediate in the Formation of Heterocyclic Compounds
Heterocyclic compounds are integral to medicinal chemistry and materials science. The synthesis of functionalized heterocycles often involves the annulation of rings onto a pre-existing aromatic core. This compound provides a versatile platform for such transformations.
For instance, the iodo-substituent can be transformed into other functional groups, such as an amino or hydroxyl group, through transition metal-catalyzed reactions or classical organic transformations. These newly introduced functionalities can then participate in intramolecular cyclization reactions to form a variety of heterocyclic rings, including benzofurans, indoles, and quinolines. The chloro-substituent can be retained for further diversification of the final heterocyclic product or can be involved in the cyclization step itself under more forcing conditions.
Synthesis of Ligands for Organometallic Catalysis (Focus on Ligand Synthesis and Structure)
The performance of organometallic catalysts is critically dependent on the structure of the ligands coordinating to the metal center. Bulky, electron-rich, and structurally well-defined ligands are often required to achieve high catalytic activity and selectivity. This compound is a valuable precursor for the synthesis of custom-designed phosphine (B1218219) and bipyridine ligands.
The synthetic strategy typically involves the initial reaction at the iodo-position. For example, a Suzuki coupling with a boronic acid-substituted pyridine (B92270) can be used to generate a chlorinated bipyridine precursor. Subsequent reaction at the chloro-position, such as a phosphination reaction with a diarylphosphine, can then be employed to introduce the desired ligating atoms. The two methyl groups on the benzene (B151609) ring provide steric bulk, which can influence the coordination geometry around the metal center and, consequently, the outcome of the catalytic reaction. This modular approach allows for the systematic tuning of the ligand's steric and electronic properties.
Role in Polymer Chemistry and Materials Science
The unique chemical handles on this compound also make it a valuable monomer and building block in the synthesis of advanced functional materials.
Monomer for Functional Polymers (e.g., Conductive Polymers, Optoelectronic Materials)
Functional polymers with specific electronic and optical properties are at the forefront of materials science research. Conductive polymers and materials for optoelectronics often feature extended π-conjugated systems. This compound can be used as a monomer in polymerization reactions to create such materials.
For instance, through repetitive Sonogashira or Suzuki coupling reactions, where both the iodo and chloro groups participate in the polymerization process, it is possible to synthesize polyphenylenevinylene (PPV) or polyphenylene derivatives. The dimethyl substitution on the benzene ring can enhance the solubility and processability of the resulting polymers, which is often a significant challenge in this class of materials. The specific substitution pattern also influences the polymer's conformation and, therefore, its electronic properties, such as the band gap.
| Polymerization Method | Resulting Polymer Class | Potential Application |
| Polycondensation via Suzuki Coupling | Polyphenylenes | Organic Light-Emitting Diodes (OLEDs) |
| Polycondensation via Sonogashira Coupling | Poly(arylene ethynylene)s | Organic Photovoltaics (OPVs) |
This table provides examples of polymer classes that can be synthesized using this compound as a monomer and their potential applications.
Synthesis of Dendrimers and Macrocycles
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure, while macrocycles are large cyclic molecules. Both classes of compounds have unique properties and applications, for example, in drug delivery, sensing, and catalysis.
In the synthesis of macrocycles, two molecules of this compound can be coupled together through their iodo-positions using a suitable linker. Subsequent intramolecular cyclization via reaction at the chloro-positions can then lead to the formation of a macrocyclic structure. The rigidity and pre-organization of the chlorinated biaryl intermediate can facilitate the cyclization process.
Incorporation into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) relies on the use of organic linkers that connect metal nodes or self-assemble to form porous, crystalline structures. While direct incorporation of this compound into COFs and MOFs has not been extensively documented in publicly available research, its structural motifs suggest significant potential as a versatile building block. Dihalogenated benzene derivatives are frequently employed in the construction of these frameworks, where the halogen atoms serve as reactive sites for forming new bonds.
The differential reactivity of the C-I and C-Cl bonds in this compound is particularly advantageous. The greater reactivity of the carbon-iodine bond allows for selective cross-coupling reactions, enabling the initial framework construction while leaving the chloro group available for post-synthetic modification. This functionalization can be used to tune the properties of the resulting COF or MOF, such as pore size, surface area, and affinity for specific molecules. For instance, chloro-functionalized linkers have been shown to enhance benzene adsorption in zirconium-based MOFs. nih.govacs.org
The general solvothermal method for COF synthesis, which involves heating monomers in a mixed solvent system, could be adapted for this compound. sapub.org Similarly, the synthesis of MOFs often involves the reaction of a metal salt with an organic linker in a suitable solvent, sometimes with a modulator like acetic acid. nih.govacs.orgyoutube.com The resulting frameworks could find applications in gas storage and separation, catalysis, and sensing. sapub.org
Table 1: Potential Synthetic Routes for COFs and MOFs using this compound
| Framework Type | Synthetic Strategy | Potential Reaction | Key Parameters |
| COF | Solvothermal Synthesis | Condensation with polyamine or polyaldehyde monomers | Temperature (85-129°C), Solvent System, Reaction Time (≥48 hours) sapub.org |
| MOF | Solvothermal Synthesis | Reaction with metal salts (e.g., ZrCl₄) | Modulator (e.g., acetic acid), Solvent (e.g., DMF), Temperature nih.govacs.orgyoutube.com |
| COF/MOF | Post-Synthetic Modification | Cross-coupling at the C-Cl bond | Catalyst, Ligands, Base, Solvent |
Advanced Organic Synthesis Methodologies
Catalyst Development and Screening for Reactions Involving this compound
The presence of both iodo and chloro substituents on the benzene ring of this compound makes it an ideal substrate for studying and developing selective cross-coupling catalysts. Palladium- and nickel-based catalysts are at the forefront of such transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org
The development of catalyst systems often focuses on achieving high selectivity for the more reactive C-I bond while leaving the C-Cl bond intact for subsequent reactions. This has been demonstrated in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations. nih.gov For instance, palladium catalysts with specific phosphine ligands have shown high efficacy in coupling aryl halides. nih.gov Nickel-based catalysts are also gaining prominence for their ability to activate less reactive C-Cl bonds, offering a complementary approach. acs.org
The screening of catalysts for reactions involving this compound would likely involve varying the metal center (Pd, Ni), the ligands (e.g., phosphines, N-heterocyclic carbenes), the base, and the solvent to optimize reaction conditions for either selective C-I or dual C-I and C-Cl bond activation.
Table 2: Representative Catalyst Systems for Cross-Coupling of Aryl Halides
| Catalyst System | Reaction Type | Substrate Scope | Reference |
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | Aryl iodides and bromides | nih.gov |
| Ni(0) Precatalysts | C-S Coupling | Aryl chlorides with thiolates | acs.org |
| Pd/XPhos | C-S Coupling | Chloro(hetero)arenes with aryl thioacetates | researchgate.net |
| PdCl₂(dppf)·CH₂Cl₂ | Suzuki-Miyaura Coupling | Quinoline with 3-chloro-phenyl-boronic acid | nih.gov |
Flow Chemistry Applications in the Synthesis and Transformation of the Compound
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and reaction control. vapourtec.comillinois.edu The synthesis and transformation of substituted benzenes are well-suited for flow chemistry applications. vapourtec.com
For this compound, flow chemistry could be employed in its synthesis, for example, through diazotization and subsequent halogenation reactions, which can be hazardous in batch processes. A procedure for the synthesis of 1-bromo-3-chloro-5-iodobenzene (B84608) from 4-bromo-2-chloro-6-iodoaniline (B12088954) using isoamyl nitrite (B80452) in DMF has been reported, which could be adapted to a flow process. researchgate.netgoogle.com
Furthermore, the selective functionalization of this compound via cross-coupling reactions can be significantly enhanced using flow reactors. The precise control over temperature, pressure, and reaction time in a flow system allows for improved yields and selectivities. Packed-bed reactors containing a solid-supported catalyst would be particularly beneficial for these transformations, allowing for easy separation of the product from the catalyst.
Photochemical and Electrochemical Approaches to Derivatization
Photochemical and electrochemical methods provide green and sustainable alternatives to traditional synthetic transformations, often proceeding under mild conditions without the need for harsh reagents. nih.govnih.gov The carbon-iodine bond is particularly susceptible to both photochemical and electrochemical activation.
Photochemical Derivatization: Iodoarenes can be activated by light, leading to the homolytic cleavage of the C-I bond to form an aryl radical. nih.gov This radical can then participate in a variety of reactions, including C-C and C-heteroatom bond formation. The use of a photocatalyst can facilitate this process, even under visible light irradiation. acs.org For this compound, this approach could be used to introduce a wide range of functional groups at the 5-position, taking advantage of the weaker C-I bond.
Electrochemical Derivatization: Electrochemical methods offer another powerful tool for the activation of iodoarenes. nih.gov By applying an electrical potential, the C-I bond can be reduced, generating an aryl anion or radical anion, which can then react with electrophiles. This technique allows for precise control over the reaction by tuning the applied potential. A combined electrochemical and photochemical approach has also been shown to be effective for C-H amination reactions mediated by iodide. nih.gov This synergistic approach could potentially be applied to the derivatization of this compound, enabling transformations that are difficult to achieve through conventional means. Recent advancements have even demonstrated the electrochemical insertion of a single carbon atom into aromatic rings, opening up new avenues for molecular editing. scitechdaily.com
Future Directions and Emerging Research Avenues for 2 Chloro 5 Iodo 1,3 Dimethylbenzene
Development of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of halogenated aromatic compounds exist, future research will likely focus on the development of more sustainable and efficient routes to 2-chloro-5-iodo-1,3-dimethylbenzene. Traditional multi-step syntheses often involve harsh reaction conditions and the generation of significant waste. Future approaches could explore greener alternatives, such as one-pot procedures that minimize intermediate isolation steps.
A promising avenue lies in the adaptation of modern synthetic techniques. For instance, the synthesis of related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) has been achieved through the reductive deamination of precursor anilines, such as 4-bromo-2-chloro-6-iodoaniline (B12088954), using reagents like isoamyl nitrite (B80452). researchgate.netmedium.com A similar strategy could be envisioned for this compound, starting from a suitably substituted aniline (B41778) derivative. The development of catalytic methods, potentially using earth-abundant metals, for the direct and regioselective halogenation of 1,3-dimethylbenzene would represent a significant advancement in sustainability.
Exploration of Unconventional Reactivity Patterns
The presence of two different halogen atoms on the aromatic ring of this compound invites the exploration of selective and unconventional reactivity. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in cross-coupling reactions, allowing for sequential functionalization. This differential reactivity is a cornerstone of its potential utility.
Future research could delve into more nuanced aspects of its reactivity. For example, investigating the activation of the typically less reactive C-Cl bond after the C-I bond has been functionalized could lead to the development of novel tandem or one-pot multi-functionalization strategies. Furthermore, the steric hindrance provided by the two methyl groups ortho to the chlorine atom could be exploited to direct reactions in a highly regioselective manner. The study of its behavior in less common reaction types, such as C-H activation or metallaphotoredox catalysis, could uncover new and valuable chemical transformations.
Integration into Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The di-functional nature of this compound makes it an ideal candidate for incorporation into novel MCRs.
Future research efforts could focus on designing MCRs where the iodo and chloro substituents participate in sequential or concurrent bond-forming events. For instance, a palladium-catalyzed Suzuki or Sonogashira coupling at the iodo position, followed by a nickel- or copper-catalyzed coupling at the chloro position, could be integrated into a single catalytic cycle or a one-pot process. This would allow for the rapid assembly of complex molecular architectures from simple starting materials.
Advanced Materials Applications with Tunable Properties
The incorporation of this compound into polymers and other advanced materials is a largely unexplored but highly promising area of research. The rigid aromatic core and the potential for post-polymerization modification via the halogen atoms could lead to materials with unique and tunable properties. For example, the synthesis of structural analogues of molecular glassformers has been achieved using 1-bromo-3-chloro-5-iodobenzene as a key building block in Suzuki cross-coupling reactions to create trisarylbenzenes. rsc.org This suggests that this compound could be a valuable monomer for creating novel organic electronic materials.
Future investigations could target the synthesis of:
Conducting Polymers: The aromatic nature of the monomer unit could be exploited to create conjugated polymers with interesting electronic and photophysical properties.
High-Performance Polymers: The rigidity of the benzene (B151609) ring and the strong C-Cl bond could contribute to polymers with high thermal stability and mechanical strength.
Functional Materials: The halogen atoms could serve as handles for further functionalization, allowing for the tuning of properties such as solubility, processability, and self-assembly behavior.
Synergistic Experimental and Computational Research Approaches
To accelerate the discovery and optimization of reactions and materials involving this compound, a synergistic approach combining experimental work with computational modeling is essential. Quantum computational studies, such as Density Functional Theory (DFT), can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.net
Future research should leverage computational tools to:
Predict Reactivity: Model the transition states of potential reactions to predict regioselectivity and reaction kinetics, thus guiding experimental design.
Understand Reaction Mechanisms: Elucidate the detailed mechanisms of novel transformations, including the role of catalysts and the influence of the methyl and halogen substituents.
Design Novel Materials: Predict the electronic and physical properties of polymers and other materials derived from this compound, allowing for the in-silico screening of candidates before their synthesis.
By combining the predictive power of computational chemistry with targeted experimental validation, the development of new applications for this compound can be significantly streamlined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
